molecular formula C10H10N4O2 B6098726 2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol

2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Cat. No. B6098726
M. Wt: 218.21 g/mol
InChI Key: BBGXGWGCTXVYKG-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as an antimicrobial agent. The compound has unique properties that make it an effective tool in the fight against bacterial infections. In

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol involves the inhibition of bacterial cell wall synthesis. The compound binds to the enzymes responsible for cell wall synthesis, preventing the formation of new cell walls and ultimately leading to bacterial death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity in mammalian cells, making it a safe candidate for further research. The compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol in lab experiments is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of bacteria, making it a useful tool for researchers studying bacterial infections. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol. One direction is the development of new derivatives of the compound with improved solubility and antimicrobial activity. Another direction is the investigation of the compound's potential as a treatment for inflammatory diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol can be achieved through a multistep process. The first step involves the reaction of 2-methoxyphenol with paraformaldehyde and ammonium acetate to form 2-methoxy-6-formylphenol. The second step involves the reaction of 2-methoxy-6-formylphenol with 4-amino-1,2,4-triazole in the presence of a base to form this compound.

Scientific Research Applications

2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been extensively studied for its antimicrobial properties. The compound has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It has also been shown to be effective against antibiotic-resistant bacteria, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(10(9)15)5-13-14-6-11-12-7-14/h2-7,15H,1H3/b13-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGXGWGCTXVYKG-ACAGNQJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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